molecular formula C8H18O B196114 Di-tert-butyl ether CAS No. 6163-66-2

Di-tert-butyl ether

Cat. No. B196114
CAS RN: 6163-66-2
M. Wt: 130.23 g/mol
InChI Key: AQEFLFZSWDEAIP-UHFFFAOYSA-N
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Patent
US08377960B2

Procedure details

HClO4 (1.17 mL, 13.6 mmol) is added to a suspension of 48k (3.40 g, 9.06 mmol) in t-butyl acetate (100 mL) and DCM (150 mL). The reaction mixture is stirred at RT overnight then is diluted with EtOAc (150 mL). The solution is washed twice with aqueous 5% NaHCO3 solution, dried (MgSO4), filtered and concentrated under reduced pressure. The residue is purified by flash chromatography (Combi-Flash; EtOAc/hexane) to give t-butylether 481 (2.76 g, 71% yield) as a white solid.
[Compound]
Name
HClO4
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
IC1C=[CH:10][C:9]2[C:4](=CC=C[CH:8]=2)N=1.C([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])(=O)C>C(Cl)Cl.CCOC(C)=O>[C:16]([O:15][C:9]([CH3:8])([CH3:4])[CH3:10])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
HClO4
Quantity
1.17 mL
Type
reactant
Smiles
Name
Quantity
3.4 g
Type
reactant
Smiles
IC1=NC2=CC=CC=C2C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution is washed twice with aqueous 5% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (Combi-Flash; EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.